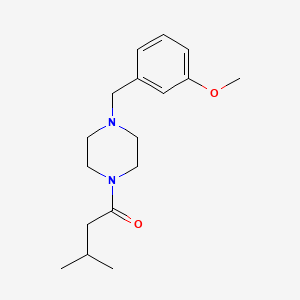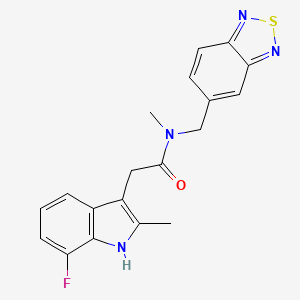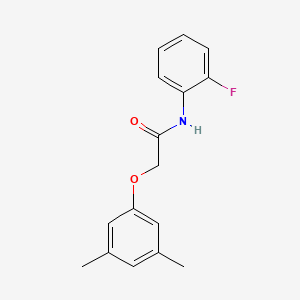
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, cancer, and diabetes.
作用機序
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine inhibits 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ, leading to the inhibition of various cellular processes. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has been shown to play a role in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Therefore, the inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ and has shown promising results in various studies related to neuroscience, cancer, and diabetes. However, there are also some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in scientific research. One potential direction is the development of more potent and selective 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors based on the structure of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. Another potential direction is the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential therapeutic applications.
Conclusion
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential in various studies related to neuroscience, cancer, and diabetes. Its selective inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has led to its use in various experiments related to the regulation of cellular processes. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methoxybenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been widely used in scientific research, especially in the field of neuroscience. It has been shown to inhibit glycogen synthase kinase-3β (1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has also been implicated in the pathology of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors such as 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine have been studied extensively for their therapeutic potential.
特性
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPCINGOJTBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5614014.png)
![N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)


![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)